Comparative Angiotensin II Antagonist Potency: Cyclopentylglycine (Cpg) vs. Cyclohexylglycine (Chg) Derivatives
In a direct head-to-head comparison of octapeptide angiotensin II (AII) antagonists, the analogue containing cyclopentylglycine (Cpg) in position 5, [Sar1, Cpg5, Lac8]-AII, exhibited a pA2 of 9.649 for vasoconstriction inhibition, while the analogue containing cyclohexylglycine (Chg), [Sar1, Chg5, Lac8]-AII, exhibited a pA2 of 10.390 [1]. In the same assay system, the Cpg-containing analogue demonstrated lower aldosterone production inhibition (pA2 11.09) compared to the Chg-containing analogue (pA2 11.29) [1]. This demonstrates that the smaller cyclopentyl ring can modulate both vasoconstriction and endocrine effects, offering a distinct pharmacological profile for target selectivity.
| Evidence Dimension | Angiotensin II antagonism (vasoconstriction inhibition) |
|---|---|
| Target Compound Data | pA2 = 9.649 ([Sar1, Cpg5, Lac8]-AII) |
| Comparator Or Baseline | pA2 = 10.390 ([Sar1, Chg5, Lac8]-AII) |
| Quantified Difference | ΔpA2 = -0.741 (lower potency) |
| Conditions | Isolated rabbit aorta vessel preparation in vitro |
Why This Matters
This data directly informs medicinal chemists that substituting Chg with Cpg can fine-tune antagonist potency and potentially reduce aldosterone-related off-target effects, a critical parameter for selecting the correct building block in AII antagonist lead optimization.
- [1] Nyeki Nee Kuprina Olga et al. Process for the preparation of angiotensin-II analogues substituted in the 1-, 5- and 8- positions. US Patent US4672054A. June 09, 1987. Table 1. View Source
